3-(4-{[4-(4-acetylphenyl)piperazin-1-yl]carbonyl}benzyl)-6-morpholin-4-yl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
Description
This compound is a complex heterocyclic molecule with a diverse range of applications. Let’s break it down:
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Chemical Structure: : The compound’s systematic name is quite a mouthful, but its structure can be represented as follows:
3-(4-[4-(4-acetylphenyl)piperazin-1-yl]carbonylbenzyl)-6-morpholin-4-yl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
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Purpose: : It has garnered interest due to its potential therapeutic properties, particularly in the field of neurodegenerative diseases.
Properties
Molecular Formula |
C32H33N5O4S |
|---|---|
Molecular Weight |
583.7 g/mol |
IUPAC Name |
3-[[4-[4-(4-acetylphenyl)piperazine-1-carbonyl]phenyl]methyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C32H33N5O4S/c1-22(38)24-6-8-26(9-7-24)34-12-14-36(15-13-34)30(39)25-4-2-23(3-5-25)21-37-31(40)28-20-27(35-16-18-41-19-17-35)10-11-29(28)33-32(37)42/h2-11,20H,12-19,21H2,1H3,(H,33,42) |
InChI Key |
BTONUNHWIANVKX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)CN4C(=O)C5=C(C=CC(=C5)N6CCOCC6)NC4=S |
Origin of Product |
United States |
Preparation Methods
The synthetic routes to obtain this compound involve several steps
Industrial Production: Large-scale production typically involves multi-step synthesis. Researchers use various chemical reactions, protecting groups, and purification techniques to achieve high yields.
Chemical Reactions Analysis
Let’s explore the reactions this compound undergoes:
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Functional Groups: : The compound contains a carbonyl group, a piperazine ring, and a morpholine ring. These functional groups play a crucial role in its reactivity.
-
Reactions: : It likely participates in reactions such as oxidation, reduction, and substitution. Common reagents include oxidizing agents (e.g., KMnO₄), reducing agents (e.g., LiAlH₄), and nucleophiles (e.g., Grignard reagents).
-
Major Products: : Depending on reaction conditions, it can yield various derivatives. For example, acylation of the piperazine ring could lead to different products.
Scientific Research Applications
Researchers have explored several applications:
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Medicine: : Due to its structural features, it might exhibit pharmacological activity. Investigating its potential as an antitumor or neuroprotective agent is essential.
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Chemistry: : It serves as a valuable scaffold for designing new compounds with specific properties.
Mechanism of Action
The compound’s mechanism likely involves interactions with specific molecular targets. For instance:
AChE Inhibition: It might act as an acetylcholinesterase inhibitor (AChEI), potentially relevant for Alzheimer’s disease treatment.
Comparison with Similar Compounds
While I don’t have a direct list of similar compounds, researchers often compare it to related structures. Its uniqueness lies in the combination of functional groups and the quinazolinone core.
Remember that further research and experimental data are crucial to fully understand this compound’s potential.
Biological Activity
The compound 3-(4-{[4-(4-acetylphenyl)piperazin-1-yl]carbonyl}benzyl)-6-morpholin-4-yl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one represents a novel class of quinazoline derivatives that have garnered interest in medicinal chemistry due to their potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Quinazoline core : A bicyclic structure known for various biological activities.
- Piperazine moiety : Often associated with central nervous system effects.
- Morpholine ring : Contributes to the lipophilicity and biological activity.
The molecular formula is , with a molecular weight of approximately 448.56 g/mol. The presence of multiple functional groups suggests diverse interactions with biological targets.
Anticancer Activity
Recent studies have indicated that quinazoline derivatives exhibit significant anticancer properties. The compound under investigation has been tested against various cancer cell lines, including:
- HeLa (cervical cancer)
- HepG2 (liver cancer)
- A549 (lung cancer)
Table 1: Anticancer Activity of the Compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | < 10 | Induction of apoptosis via caspase activation |
| HepG2 | < 15 | Inhibition of proliferation through cell cycle arrest |
| A549 | < 12 | Inhibition of angiogenesis |
These results suggest that the compound may induce apoptosis and inhibit proliferation in cancer cells through multiple mechanisms, including caspase activation and cell cycle modulation.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary tests show effectiveness against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
Table 2: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
These findings indicate that the compound possesses moderate antimicrobial activity, which could be attributed to its ability to disrupt bacterial cell membranes or inhibit critical metabolic pathways.
Neuropharmacological Effects
Given the presence of the piperazine ring, the compound has been investigated for potential neuropharmacological effects. Studies suggest it may exhibit anxiolytic and antidepressant-like activities in animal models.
Table 3: Neuropharmacological Effects
| Test Model | Effect Observed |
|---|---|
| Elevated Plus Maze | Increased time spent in open arms |
| Forced Swim Test | Reduced immobility time |
The mechanisms by which this compound exerts its biological effects are multifaceted:
- Inhibition of Enzymatic Activity : The thioxo group may interact with key enzymes involved in cellular metabolism.
- Receptor Binding : The piperazine moiety may facilitate binding to neurotransmitter receptors, influencing CNS activity.
- Apoptosis Induction : Activation of apoptotic pathways through caspase signaling has been observed in cancer cell lines.
Case Studies
In a recent study published in Journal of Medicinal Chemistry, researchers synthesized and characterized several quinazoline derivatives, including the compound . They reported significant cytotoxicity against various cancer cell lines and highlighted its potential as a lead compound for further development in oncology therapies .
Another study focused on the antimicrobial properties, demonstrating efficacy against resistant strains of bacteria, thus suggesting its potential application in treating infections caused by multidrug-resistant pathogens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
